molecular formula C24H22N4O2 B12405151 N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide

N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide

Cat. No.: B12405151
M. Wt: 398.5 g/mol
InChI Key: IIZZQZANQFYVIQ-UHFFFAOYSA-N
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Description

SMO-IN-1 is a compound known for its role as a Smoothened (SMO) inhibitor. It is particularly effective against the sonic Hedgehog (Hh) protein, with an EC50 value of 89 nM . This compound is primarily used in scientific research to study the Hedgehog signaling pathway, which is crucial in various biological processes, including embryonic development and cancer progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMO-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as amide bond formation and aromatic substitution . The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of SMO-IN-1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

SMO-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of analogs with different functional groups .

Scientific Research Applications

Mechanism of Action

SMO-IN-1 exerts its effects by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. By binding to SMO, the compound prevents the activation of downstream signaling molecules, thereby inhibiting the pathway’s activity. This mechanism is particularly useful in cancer research, as the Hedgehog pathway is often dysregulated in various cancers .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to SMO-IN-1 include:

Uniqueness

SMO-IN-1 is unique due to its high potency and specificity for the Smoothened protein. Its effectiveness at low concentrations makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-methyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide

InChI

InChI=1S/C24H22N4O2/c1-17-6-7-19(23-14-28(2)16-26-23)13-22(17)27-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14,16H,15H2,1-2H3,(H,27,29)

InChI Key

IIZZQZANQFYVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4

Origin of Product

United States

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